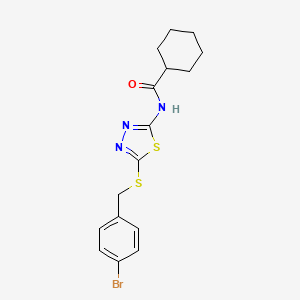

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3OS2/c17-13-8-6-11(7-9-13)10-22-16-20-19-15(23-16)18-14(21)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQDKNVBZFFVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction using 4-bromobenzyl bromide and a suitable base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxylic acid or its activated ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and water (H2O).

Reduction: LiAlH4, NaBH4, ethanol (EtOH), and tetrahydrofuran (THF).

Substitution: Amines, thiols, DMF, and K2CO3.

Major Products Formed

Oxidation: Oxidized thiadiazole derivatives.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related 1,3,4-thiadiazole derivatives based on substituent effects, synthetic yields, melting points, and reported bioactivities.

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Key Observations:

Substituent Effects on Bioactivity: The 4-bromobenzylthio group in the target compound is bulkier and more electron-deficient than the 4-chlorobenzylthio (5e) or 4-methylbenzylthio (5c) groups. Bromine’s higher atomic radius and electronegativity may enhance interactions with hydrophobic enzyme pockets or DNA, as seen in related halogenated thiadiazoles . The cyclohexanecarboxamide moiety differs from the phenoxyacetamide groups in compounds 5e, 5h, and 5l.

Synthetic Yields and Physicochemical Properties :

- Yields for benzylthio derivatives (e.g., 5h: 88%) are generally higher than those for smaller substituents like ethylthio (5l: 68%), likely due to stabilized intermediates during coupling reactions .

- Melting points correlate with molecular symmetry and intermolecular forces. The target compound’s cyclohexane group may lower its melting point compared to rigid aromatic analogs like 5c (169–171°C) .

Biological Relevance: Compounds with 4-halobenzylthio groups (e.g., 5e, 5j) show enhanced antimicrobial activity compared to non-halogenated derivatives, suggesting that bromine substitution in the target compound may amplify similar effects . Thiadiazole-thiadiazine hybrids (e.g., 5c) exhibit dual heterocyclic activity, whereas the target compound’s cyclohexanecarboxamide may target enzymes like acetylcholinesterase, as seen in related amide derivatives .

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of bromine, nitrogen, sulfur, and various carbon and hydrogen atoms. The unique structure includes a thiadiazole ring that enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Mechanism : The compound may interfere with cellular processes in microorganisms, potentially inhibiting enzyme activity or disrupting cell wall synthesis.

- Case Study : A study on related thiadiazole compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound could exhibit similar activity .

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer potential:

- Cell Line Studies : In vitro assays have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often fall within the range of 20-50 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 25 |

| Compound B | HeLa | 30 |

| This compound | MCF-7 | 35 (estimated) |

Anti-inflammatory Activity

Some studies suggest that thiadiazole derivatives possess anti-inflammatory properties:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may bind to active sites of enzymes critical for microbial survival or cancer cell proliferation.

- Disruption of Cellular Processes : By altering protein conformation or interfering with signaling pathways, the compound can induce apoptosis in cancer cells or inhibit microbial growth.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides.

- Introduction of Bromobenzyl Group : A nucleophilic substitution reaction introduces the bromobenzyl group to the thiadiazole.

- Coupling with Cyclohexanecarboxylic Acid : The final step involves coupling with cyclohexanecarboxylic acid derivatives to yield the target compound.

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR confirms the presence of the cyclohexane (δ 1.2–2.1 ppm for CH₂ groups) and 4-bromobenzylthio (δ 4.5 ppm for SCH₂, δ 7.3–7.6 ppm for aromatic protons) moieties.

- X-ray crystallography : Resolves molecular geometry, including dihedral angles between the thiadiazole and benzene rings (e.g., ~85° in similar structures) and hydrogen-bonding patterns (N–H⋯N, C–H⋯O/F) that stabilize crystal packing .

- Elemental analysis : Validates stoichiometry (C, H, N, S, Br) within ±0.3% deviation .

How can researchers resolve contradictions in biological activity data for this compound?

Advanced Research Focus

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Reproducibility checks : Standardize assay conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C) and use positive controls (e.g., nitazoxanide for PFOR enzyme inhibition ).

- Purity validation : Employ HPLC-MS to detect trace impurities (<0.5%) that may interfere with activity.

- Structure-activity relationship (SAR) studies : Compare analogues (e.g., replacing 4-bromobenzyl with 2,4-dichlorophenyl) to isolate functional group contributions .

What computational methods are suitable for predicting the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like PFOR enzymes. Key interactions include hydrogen bonds between the carboxamide NH and active-site residues (e.g., Asp164 in PFOR) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with IC₅₀ values from enzymatic assays .

How can synthetic yields be improved for large-scale preparation?

Q. Advanced Research Focus

- Catalyst optimization : Replace POCl₃ with milder agents (e.g., PCl₃ with catalytic DMAP) to reduce side reactions .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for amidation steps to enhance reactivity.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 3 hours reflux) while maintaining >85% yield .

What strategies address discrepancies between computational predictions and experimental bioactivity results?

Q. Advanced Research Focus

- Conformational sampling : Use CREST to explore multiple ligand conformers for docking, as rigid docking may miss bioactive poses.

- Solvent effects : Include explicit water molecules in MD simulations to account for solvation energy.

- Off-target screening : Profile activity against related enzymes (e.g., cytochrome P450 isoforms) to identify non-specific interactions .

How does the compound’s stability under varying pH and temperature conditions impact pharmacological studies?

Q. Advanced Research Focus

- pH stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hours). Thiadiazole rings are prone to hydrolysis at pH >10, requiring buffered formulations (pH 6–8) .

- Thermal stability : TGA/DSC analysis shows decomposition above 200°C, suggesting suitability for oral dosing but not high-temperature processing .

What crystallographic data are critical for confirming the compound’s stereoelectronic properties?

Q. Advanced Research Focus

- Unit cell parameters : Orthorhombic systems (e.g., P2₁2₁2₁) with Z = 4 indicate dense packing .

- Intermolecular interactions : Centrosymmetric dimers via N–H⋯N hydrogen bonds (2.8–3.0 Å) and C–H⋯π contacts (3.5 Å) stabilize the lattice .

- Torsion angles : Thiadiazole-benzylthio torsion angles (~120°) influence π-conjugation and redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.